molecular formula C16H15BrO2 B6299724 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane CAS No. 107967-74-8

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane

Cat. No.: B6299724
CAS No.: 107967-74-8
M. Wt: 319.19 g/mol
InChI Key: KGIZYTWKJYWYLZ-UHFFFAOYSA-N
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Description

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane is an organic compound that features a biphenyl structure with a bromine atom at the 4’ position and a dioxolane ring

Mechanism of Action

Target of Action

It is known that brominated biphenyls like this compound can interact with cytochrome p-450-dependent monooxygenases . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins, in the body.

Mode of Action

Brominated biphenyls are known to undergo metabolic transformations in the presence of cytochrome p-450-dependent monooxygenases . In general, these enzymes can catalyze the oxidation of organic substances, which can lead to changes in their chemical properties and biological activities.

Biochemical Pathways

These enzymes play a key role in the metabolism of drugs and other xenobiotics, and their activity can influence the pharmacokinetics and pharmacodynamics of these substances .

Pharmacokinetics

It is known that brominated biphenyls can be metabolized by cytochrome p-450-dependent monooxygenases . This metabolic transformation can affect the bioavailability of these compounds, as well as their distribution and excretion.

Result of Action

The interaction of brominated biphenyls with cytochrome p-450-dependent monooxygenases can lead to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall effect of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of “2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane”. Factors such as temperature, pH, and the presence of other substances can affect the activity of cytochrome P-450-dependent monooxygenases , and thus can influence the metabolism of this compound. Additionally, environmental factors can also affect the absorption, distribution, and excretion of this compound, thereby influencing its pharmacokinetics.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific properties of the bromo and dioxolane groups . Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its safety and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane typically involves the bromination of biphenyl followed by the formation of the dioxolane ring. One common method involves the use of isopropyl nitrite as a diazotizing reagent, which reacts with aniline derivatives and benzene derivatives in the presence of a copper catalyst . This method is favored for its mild conditions and good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by cyclization to form the dioxolane ring. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), strong acids (e.g., sulfuric acid), and nucleophiles (e.g., hydroxide ions). Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution may yield various substituted biphenyl derivatives, while nucleophilic substitution can produce different biphenyl compounds with new functional groups.

Scientific Research Applications

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-2-methyl-1,3-dioxolane is unique due to the presence of both a bromine atom and a dioxolane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(4-bromophenyl)phenyl]-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-16(18-10-11-19-16)14-6-2-12(3-7-14)13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIZYTWKJYWYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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